molecular formula C17H16N2O4 B2859328 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE CAS No. 433243-17-5

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2859328
CAS No.: 433243-17-5
M. Wt: 312.325
InChI Key: CGDZTHFMAMJBEE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a diamide derivative featuring a benzodioxolyl group and a 4-methylbenzyl moiety. The 4-methylphenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-2-4-12(5-3-11)9-18-16(20)17(21)19-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZTHFMAMJBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired oxamide compound.

Industrial Production Methods

Industrial production of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxamide group to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the oxamide linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

Compound from : N-[4-[[1,3-Benzodioxol-5-yl(2-thienylmethyl)amino]sulfonyl]phenyl]acetamide

  • Structure : Contains a benzodioxolyl group linked to a thienylmethylamine sulfonylphenylacetamide backbone.
  • Molecular Formula : C₂₀H₁₈N₂O₅S₂ (molar mass: 430.5 g/mol) .
  • Key Differences :
    • The target compound features an ethanediamide (two amide groups) bridge, whereas the analogue in has a single acetamide group and a sulfonamide linkage.
    • The presence of a thiophene ring in the analogue may enhance sulfur-mediated interactions but reduce metabolic stability compared to the methylphenyl group in the target compound.

α2C-Adrenergic Receptor Agonists (Compounds A and B from )

  • Structure : Benzoxazin-6-yl derivatives with imidazole and urea substituents.
  • Functional Comparison :
    • Both the target compound and these agonists incorporate aromatic systems (benzodioxole vs. benzoxazine) but differ in substitution patterns.
    • Compounds A and B exhibit high selectivity for α2C-AR but suffer from poor brain penetration, limiting their utility to peripheral applications . In contrast, the methylphenyl group in the target compound may improve CNS accessibility due to increased lipophilicity.

Stereochemical and Substituent Effects ()

The pharmacopeial compounds in demonstrate how minor stereochemical variations (e.g., R/S configurations) or substituent positioning (e.g., dimethylphenoxy vs. hydroxyphenyl groups) drastically alter biological activity. For example:

  • Compound m : (R)-configuration at the tetrahydropyrimidinyl group.
  • Compound n : (S)-configuration at the same position.

Data Tables

Table 1: Molecular Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Not Provided* Not Provided* Benzodioxolyl, Methylphenyl, Diamide
N-[4-[[1,3-Benzodioxol-5-yl...]phenyl]acetamide C₂₀H₁₈N₂O₅S₂ 430.5 Benzodioxolyl, Thienylmethyl, Sulfonamide
Compound A () Not Provided Not Provided Benzoxazin-6-yl, Imidazole, Urea

Table 2: Pharmacokinetic and Functional Comparisons

Compound Selectivity/Activity Brain Penetration Structural Advantage
Target Compound Unknown (Theoretical CNS potential) Likely Moderate Lipophilic 4-methylphenyl
Compounds A/B () α2C-AR agonists Poor High receptor specificity
Pharmacopeial Compound m Stereospecific activity Not Reported Tunable stereochemistry

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